molecular formula C7H12NO2P B13512995 [5-(Dimethylphosphoryl)furan-2-yl]methanamine

[5-(Dimethylphosphoryl)furan-2-yl]methanamine

Cat. No.: B13512995
M. Wt: 173.15 g/mol
InChI Key: CCYUWUQDRZJRLD-UHFFFAOYSA-N
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Description

[5-(Dimethylphosphoryl)furan-2-yl]methanamine: is an organic compound that features a furan ring substituted with a dimethylphosphoryl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Dimethylphosphoryl)furan-2-yl]methanamine typically involves the phosphorylation of a furan derivative followed by amination. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with dimethylphosphite under suitable conditions to form the phosphorylated intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Products include furan-2-carboxylic acid derivatives and other oxidized furan compounds.

    Reduction: Reduced forms of the phosphoryl group, such as phosphines.

    Substitution: Various substituted amines and derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [5-(Dimethylphosphoryl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphoryl group is particularly useful in studying phosphorylation-related processes.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(Dimethylphosphoryl)furan-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, allowing the compound to modulate enzyme activity and signaling pathways. The furan ring provides a stable scaffold that can interact with various biological targets, enhancing the compound’s efficacy and specificity.

Comparison with Similar Compounds

    [5-(Dimethylphosphoryl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [5-(Dimethylphosphoryl)furan-2-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [5-(Dimethylphosphoryl)furan-2-yl]methyl chloride: Features a chloride group instead of a methanamine group.

Uniqueness: The presence of the methanamine group in [5-(Dimethylphosphoryl)furan-2-yl]methanamine provides unique reactivity and interaction potential compared to its analogs. This makes it particularly useful in applications where amine functionality is required, such as in the synthesis of amides, imines, and other nitrogen-containing compounds.

Properties

Molecular Formula

C7H12NO2P

Molecular Weight

173.15 g/mol

IUPAC Name

(5-dimethylphosphorylfuran-2-yl)methanamine

InChI

InChI=1S/C7H12NO2P/c1-11(2,9)7-4-3-6(5-8)10-7/h3-4H,5,8H2,1-2H3

InChI Key

CCYUWUQDRZJRLD-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=C(O1)CN

Origin of Product

United States

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